Proanthocyanidins
Overview
Description
Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds that are widely distributed in the plant kingdom. They are found in a variety of plant tissues, including fruits, leaves, seeds, and bark. These compounds are known for their ability to bind and precipitate proteins, which is a function of their phenolic nature and high molecular weight . Proanthocyanidins are also recognized for their health benefits, including antioxidant, anticancer, antidiabetic, neuroprotective, and antimicrobial properties .
Synthesis Analysis
The biosynthesis of proanthocyanidins occurs via the flavonoid pathway, where they are synthesized as oligomers or polymers of flavan-3-ol units. The genes encoding the key enzymes of the biosynthetic pathway have been identified, and the transport factors and transcriptional regulation of proanthocyanidin biosynthesis have been studied . Despite advances in understanding the biosynthetic mechanisms, some details remain unclear, including the nature of the final "enzyme" that catalyzes the polymerization reaction of proanthocyanidins .
Molecular Structure Analysis
Proanthocyanidins are primarily composed of epicatechin units and can contain different degrees of polymerization (DP), with common linkages being A-type or B-type. The A-type linkage is characterized by a double linkage between two consecutive monomers of flavanol . The structure of proanthocyanidins isolated from various sources, such as cranberry and Chinese hawthorn, has been elucidated using techniques like 13C NMR, electrospray mass spectrometry, and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .
Chemical Reactions Analysis
Proanthocyanidins can form stable complexes with metal ions and proteins due to their phenolic nature. They are also good reducing agents, which contributes to their biological activities. The interaction between proanthocyanidins and proteins is selective and is influenced by factors such as the size of the polymer and the pH value near the proteins' isoelectric points . Proline-rich proteins and polymers exhibit very high affinities for tannins .
Physical and Chemical Properties Analysis
Proanthocyanidins are water-soluble tannins with potent biological activities. They exhibit strong antioxidant properties, as demonstrated by their ability to inhibit oxidation of low-density lipoprotein (LDL) and scavenge reactive nitrogen species . Their complexation with proteins and metal ions can influence the bioavailability of minerals and may have implications for nutrition and health . Proanthocyanidins also have the potential to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis .
Relevant Case Studies
Proanthocyanidins from American cranberry have been shown to inhibit the adherence of uropathogenic P-fimbriated Escherichia coli to cellular surfaces, which is relevant for preventing urinary tract infections . Similarly, proanthocyanidins isolated from the fruit stone of Chinese hawthorn have demonstrated antityrosinase and antioxidant activities, suggesting potential applications in food, agriculture, pharmaceutical, and cosmetic industries . Additionally, proanthocyanidins have been implicated in the prevention of lipid disorders and aging-associated diseases due to their effects on energy homeostasis and lipid metabolism .
Scientific Research Applications
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Antioxidants
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Cardiovascular Disease Prevention
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Anti-aging
- Proanthocyanidins have shown potential in anti-aging applications . They have been found to improve the rate of emergence and lifespan of flies fed with a proanthocyanidins-rich diet . They also have been found to enhance the activities of superoxide dismutase (SOD) and glutathione (GSH), effectively remove excess ROS, and significantly improve the changes in cell morphology and viability caused by excessive ROS in skin cells .
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Anti-inflammatory
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Antineoplastic
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Diabetes Mellitus
- Proanthocyanidins have shown potential in modulating glucose homeostasis, and higher proanthocyanidin intake has been associated with reduced risk of diabetes . They are known to ameliorate the diabetic condition by significant decreases of serum glucose, glycosylated protein, and serum urea nitrogen as well as decreases of urinary protein and renal-AGE in STZ-induced diabetic rats and decrease of serum glucose as well as significant decrease of glycosylated protein in db/db type 2 diabetic mice .
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Neuroprotection
- Proanthocyanidins have shown potential in neuroprotection. They have been found to have a relaxing effect on ciliary muscle which is important to treat both myopia and glaucoma . They stimulate the regeneration of rhodopsin in frog rod outer segment . Furthermore, they could inhibit the axial length and ocular length elongation in a negative lens-induced chick myopia model .
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Osteoporosis
- Proanthocyanidins have been reported to have beneficial effects on bone health . They have improved the bone weight reduction, the length and the diameter of the bone, calcium, and phosphorus content in bone ash, bone mineral density (BMD), the biochemical markers of bone turnover and uterus atrophy induced by 13cRA .
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Skin Health
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Eye Health
- Proanthocyanidins have been found to have beneficial effects on eye health . They have been reported to reduce the risk of macular degeneration and other eye-related diseases . They have also been found to improve blood flow and reduce the risk of blood clotting, which may benefit those with circulatory problems .
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Oral Health
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Wound Healing
- Proanthocyanidins have shown potential in wound healing . They have been found to increase the speed of wound healing in studies conducted on mice . The researchers treated skin wounds on mice with a topical formulation of grape seed proanthocyanidin extract (GSPE). The skin treated with grape-seed extract showed signs of healing faster and the newly formed tissue was denser, meaning that its structure was stronger .
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Hair Health
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Liver Health
- Proanthocyanidins have shown potential in liver health . They have been found to attenuate liver damage and suppress fibrosis in carbon tetrachloride (CCl4)-treated rats . They also suppressed hepatic fibrosis, improved liver function and structure via modulating the interdependence between oxidative stress, inflammation, apoptosis, and DNA integrity in CCl4-treated rats .
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Kidney Health
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Digestive Health
- Proanthocyanidins have shown potential in digestive health . They have been found to maintain the barrier function and to ameliorate the pathological inflammation present in diet-induced obesity and inflammatory bowel disease . They also interact with gut microbiota, resulting in improved microbial diversity and thereby contributing to improved health .
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Respiratory Health
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVVOUNEGQIPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858698 | |
Record name | Procyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Procyanidin | |
CAS RN |
20347-71-1, 4852-22-6 | |
Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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